Ralfinamide

概要

説明

プリラルフィナミドは、神経痛や術後の歯痛を含むさまざまな疼痛状態の治療における潜在的な使用について調査されてきました . プリラルフィナミドの化学式はC₁₇H₁₉FN₂O₂であり、分子量は302.34 g/molです .

2. 製法

合成経路と反応条件: プリラルフィナミドは、2-フルオロベンジルアミンと4-ヒドロキシベンジルアミンを反応させた後、(S)-2-アミノプロパン酸とアミド結合を形成する多段階プロセスによって合成できます . 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。

工業的生産方法: プリラルフィナミドの工業的生産は、上記で述べた合成経路をスケールアップするプロセスです。このプロセスは、最終製品の収率と純度が高いことを保証するように最適化されています。 これには、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: Priralfinamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with 4-hydroxybenzylamine, followed by the formation of the amide bond with (S)-2-aminopropanoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of prithis compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .

化学反応の分析

反応の種類: プリラルフィナミドは、次のようなさまざまな化学反応を起こします。

酸化: プリラルフィナミドは、対応する酸化物を形成するために酸化することができます。

還元: アミンやその他の還元された誘導体に変換するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換および官能基化されたプリラルフィナミド誘導体があり、これらは異なる薬理学的特性を持つ場合があります .

4. 科学研究の応用

化学: αアミノ酸アミドの反応性と特性を研究するためのモデル化合物として使用されます。

生物学: プリラルフィナミドは、細胞プロセスへの影響と治療薬としての可能性について調査されています。

科学的研究の応用

Phase II and III Trials

Ralfinamide has undergone several clinical trials to evaluate its effectiveness in treating various forms of neuropathic pain:

- Phase II Trials : Initial studies demonstrated that this compound was well tolerated among patients with neuropathic pain. It showed significant improvement in pain severity as measured by the Visual Analogue Scale (VAS) and the Likert Pain Scale (LPS) compared to placebo . The trials included patients suffering from conditions such as diabetic neuropathy and post-herpetic neuralgia.

- Phase III Trials : However, subsequent Phase III trials for neuropathic low back pain yielded mixed results. While it alleviated allodynia in certain models, it did not demonstrate significant efficacy for low back pain specifically .

Case Studies

Several case studies have documented the application of this compound in different patient populations:

- Neuropathic Pain Models : In animal models, this compound effectively reduced mechanical allodynia induced by nerve injury and chemotherapy agents like oxaliplatin and paclitaxel. It was found to increase mechanical withdrawal thresholds without affecting physiological pain or locomotion .

- Long-term Safety Studies : An extension study evaluated the long-term safety and efficacy of this compound over a year among chronic pain patients. Results indicated sustained efficacy without significant adverse effects .

Comparative Efficacy

This compound's efficacy has been compared to other analgesics like gabapentin. In various studies, it demonstrated comparable effects on neuropathic pain while maintaining a favorable safety profile .

Data Table: Summary of Clinical Trials

| Trial Phase | Condition | Results | Efficacy Measure |

|---|---|---|---|

| Phase II | Neuropathic Pain | Significant reduction in VAS scores | VAS, LPS |

| Phase III | Neuropathic Low Back Pain | No significant improvement over placebo | VAS |

| Preclinical | Chemotherapy-induced Allodynia | Dose-dependent alleviation of allodynia | Mechanical withdrawal threshold |

作用機序

プリラルフィナミドは、痛みシグナルの伝達に関与するナトリウムチャネルを阻害することによって効果を発揮します。 これらのチャネルを阻害することで、プリラルフィナミドはニューロンの興奮性を低下させ、痛みを軽減します . 分子標的は、特に痛み知覚に重要な役割を果たす電位依存性ナトリウムチャネル、特にNav1.7です .

類似化合物との比較

プリラルフィナミドは、その特定の作用機序とその潜在的な治療用途で独自のものとなっています。類似の化合物には次のものがあります。

ガバペンチン: 神経痛に使用されますが、カルシウムチャネルに影響を与える異なるメカニズムで作用します。

プレガバリン: ガバペンチンと同様に、カルシウムチャネルを標的にし、神経痛に使用されます。

ラコサミド: てんかんや神経痛に使用される別のナトリウムチャネル遮断薬.

生物活性

Ralfinamide (NW-1029) is an α-aminoamide derivative developed primarily for its analgesic properties, particularly in the treatment of neuropathic pain. It functions as a selective blocker of voltage-gated sodium channels (VGSCs), notably Nav1.7, which play a critical role in the transmission of pain signals. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and findings from various studies.

This compound exhibits its analgesic effects by blocking sodium channels, specifically targeting tetrodotoxin-resistant Na+ currents in dorsal root ganglion (DRG) neurons. This inhibition occurs in a frequency- and voltage-dependent manner, leading to a reduction in action potential firing in nociceptive neurons. In studies, this compound significantly decreased the number of action potentials in capsaicin-responsive neurons while having minimal effect on capsaicin-unresponsive neurons . This selectivity suggests that this compound may effectively reduce hyperexcitability associated with inflammatory and neuropathic pain.

Efficacy in Clinical Trials

This compound has undergone multiple phases of clinical trials to evaluate its safety and efficacy:

- Phase II Trials : A double-blind, randomized, placebo-controlled trial involving 272 patients with various forms of neuropathic pain demonstrated that this compound was well tolerated and provided statistically significant improvements in pain severity as measured by the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS) . The treatment doses ranged from 80 to 320 mg/day.

- Phase III Trials : Despite positive Phase II results, this compound did not demonstrate efficacy in treating neuropathic low back pain in Phase III trials. This discrepancy highlights the complexity of neuropathic pain syndromes and suggests that further research is necessary to understand the drug's effectiveness across different etiologies .

Analgesic Activity

Various studies have assessed the analgesic properties of this compound across different animal models:

- Formalin Test : this compound exhibited significant analgesic effects in the formalin test, a standard model for assessing pain response. The effective dose required for a 50% reduction in pain response was determined to be approximately 7.3 mg/kg .

- Neuropathic Pain Models : In models induced by spared nerve injury and chemotherapy agents (oxaliplatin and paclitaxel), this compound effectively alleviated mechanical allodynia without affecting physiological pain responses or locomotor activity . This indicates its potential as a targeted therapy for neuropathic conditions.

Comparative Efficacy

In preclinical studies comparing this compound with gabapentin—a commonly used medication for neuropathic pain—this compound showed comparable efficacy but with a distinct mechanism of action focused on sodium channel blockade rather than modulation of calcium channels .

Data Tables

The following tables summarize key findings from various studies on this compound:

| Parameters Assessed | Control Group (Mean ± SD) | This compound Group (Mean ± SD) |

|---|---|---|

| Action Potentials (Tonic Neurons) | 10.6 ± 1.8 APs/600ms | 2.6 ± 0.7 APs/600ms |

| Action Potentials (Phasic Neurons) | Varies by stimulus intensity | Reduced firing significantly |

特性

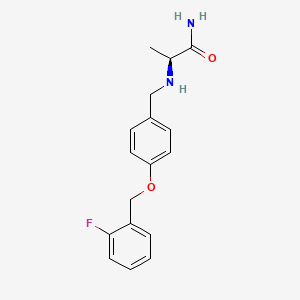

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJIBOFHEFDSAU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158406 | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133865-88-0 | |

| Record name | Priralfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Priralfinamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Priralfinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIRALFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。